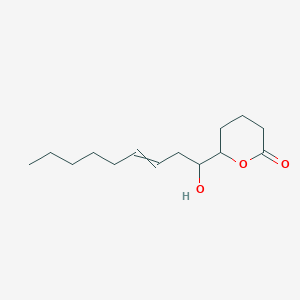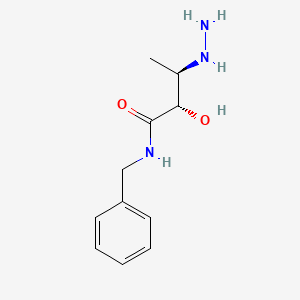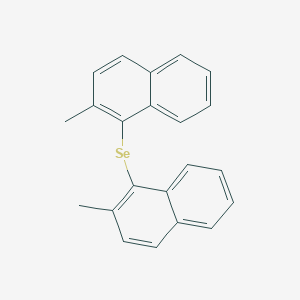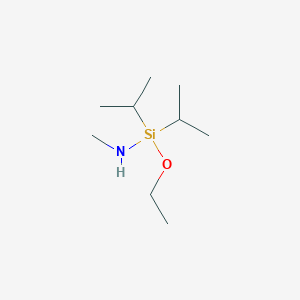
L-Methionyl-L-prolyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-L-prolyl-L-glutamine is a tripeptide composed of the amino acids methionine, proline, and glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. The amino acids are then coupled using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After coupling, the protecting groups are removed to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. Each coupling step is followed by washing and deprotection cycles until the desired peptide is obtained.
化学反応の分析
Types of Reactions
L-Methionyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Methionyl-L-prolyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of functional foods and nutraceuticals.
作用機序
The mechanism of action of L-Methionyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets. The methionine residue can act as a methyl donor in biochemical reactions, while the proline and glutamine residues contribute to the peptide’s structural stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
- L-Methionyl-L-threonyl-L-glutamine
- L-Methionyl-L-seryl-L-glutamine
- Prolyl-Glutamine
Uniqueness
L-Methionyl-L-prolyl-L-glutamine is unique due to the presence of the proline residue, which introduces a kink in the peptide backbone, affecting its conformation and interactions. This structural feature distinguishes it from other similar tripeptides and influences its biological activity and stability.
特性
CAS番号 |
850474-17-8 |
|---|---|
分子式 |
C15H26N4O5S |
分子量 |
374.5 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O5S/c1-25-8-6-9(16)14(22)19-7-2-3-11(19)13(21)18-10(15(23)24)4-5-12(17)20/h9-11H,2-8,16H2,1H3,(H2,17,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 |
InChIキー |
QEDGNYFHLXXIDC-DCAQKATOSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)




![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)



![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
